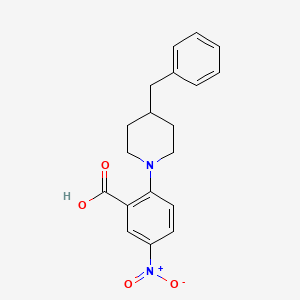

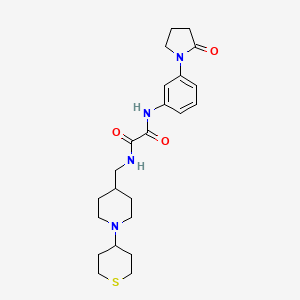

2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

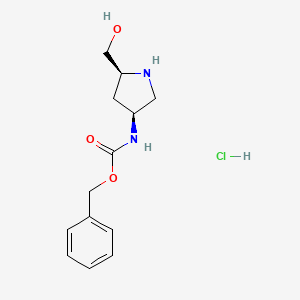

“2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is a compound that contains a benzylpiperidine moiety . Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives involves various intra- and intermolecular reactions . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” includes a benzylpiperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is C19H20N2O4, and its molecular weight is 340.37 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Design

Nitrobenzoic acid derivatives are commonly utilized in the synthesis of various heterocyclic compounds, serving as key intermediates in drug discovery and development. For instance, nitrobenzoic acids have been employed in the creation of acridone derivatives, which are potent acetylcholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases (Parveen et al., 2016). Similarly, the synthesis of benzodiazepines, which are widely used for their anxiolytic and hypnotic effects, has been achieved using nitrobenzoic acid as a promoter, showcasing its utility in medicinal chemistry (Varala et al., 2007).

Luminescence Sensitization

Nitrobenzoic acid derivatives have also been explored for their ability to sensitize the luminescence of lanthanides, such as Europium (Eu) and Terbium (Tb). These compounds can enhance the luminescence properties of lanthanides, making them useful in the development of new luminescent materials for applications in bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering and Solid-State Chemistry

In the realm of crystal engineering, nitrobenzoic acids participate in the formation of multi-component crystals, exploring the boundaries between co-crystal and salt formation. This research provides valuable insights into the influence of chemical and structural factors on hydrogen bonding and proton transfer, crucial for designing materials with desired solid-state properties (Seaton et al., 2013). Additionally, nitrobenzoic acid derivatives are used to investigate halogen bonds in molecular salts and cocrystals, contributing to the understanding of weak interactions in crystal stabilization and design (Oruganti et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Benzylpiperidine and its derivatives are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(23)17-13-16(21(24)25)6-7-18(17)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAVNYJBBIGXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)

![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2755831.png)

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2755840.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755841.png)

![2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2755844.png)